4-(4-Methoxyphenyl)benzamide
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Overview
Description
4’-Methoxybiphenyl-4-carboxamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) and a carboxamide group (-CONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Methoxybiphenyl-4-carboxamide can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under inert conditions.
Another method involves the direct amidation of 4’-methoxybiphenyl-4-carboxylic acid with ammonia or an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of 4’-Methoxybiphenyl-4-carboxamide may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4’-Methoxybiphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4’-Hydroxybiphenyl-4-carboxamide.
Reduction: 4’-Methoxybiphenyl-4-amine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Methoxybiphenyl-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4’-Methoxybiphenyl-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and carboxamide groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Lacks the carboxamide group, making it less polar and less reactive in certain chemical reactions.
4’-Methoxybiphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which affects its solubility and reactivity.
Uniqueness
4’-Methoxybiphenyl-4-carboxamide is unique due to the presence of both methoxy and carboxamide groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility in polar solvents and its ability to participate in hydrogen bonding, making it a versatile compound in various applications.
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-17-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3,(H2,15,16) |
InChI Key |
DJRRMMDKXKYHCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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